molecular formula C8H6F4O2 B1594076 1,4-Dimethoxytetrafluorobenzene CAS No. 362-56-1

1,4-Dimethoxytetrafluorobenzene

Cat. No. B1594076
CAS RN: 362-56-1
M. Wt: 210.13 g/mol
InChI Key: WQXKGOOORHDGFP-UHFFFAOYSA-N
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Description

1,4-Dimethoxytetrafluorobenzene is a chemical compound that is not widely discussed in the literature. It is likely used in laboratory settings or for specific industrial applications .


Synthesis Analysis

The synthesis of 1,4-Dimethoxytetrafluorobenzene involves reacting N, N-dimethyl pentafluoroaniline with sodium methoxide to obtain an intermediate. This intermediate is then mixed with a first organic solvent and reacted with methyl trifluoromethanesulfonate .

Scientific Research Applications

  • Synthesis and Applications of a New Type of 1,4-Diaminophenyltetraglycidyl Amine

    • Application Summary : This study synthesized a novel high-performance tetrafunctional group epoxy resin, 1,4-diaminophenyltetraglycidyl amine (DAPTGA), which was fabricated through the ring-opening substitution and closed-loop reaction of p-phenylenediamine and epoxy chloropropane with benzyl triethyl ammonium chloride (TEBAC) as the catalyst .
    • Methods of Application : The structure of the DAPTGA was characterized by proton nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and mass spectrometry (MS) analysis .
    • Results : When a small amount of DAPTGA was added to replace E-51, the tensile modulus of the composite resin was increased to 2.65–2.80 GPa. The tensile modulus of the composite resin was 202–214% higher than the pure E-51 epoxy resin .
  • Synthesis and Characterization of New 1,4-Dihydropyran Derivatives

    • Application Summary : This study used Ta-MOF nanostructures as a reusable nanocatalyst for the synthesis of 1,4-dihydropyran derivatives .
    • Methods of Application : The Ta-MOF was synthesized under mild conditions by ultrasound irradiations. The sample was characterized by SEM, FTIR, XRD, XPS, TG and BET technique .
    • Results : The synthesized Ta-MOF, in addition to high catalytic properties, showed high antimicrobial activity with MIC value between 16 and −256 μg/ml, and can be introduced as an agent against bacteria and fungi .
  • Synthesis and Applications of a New Type of 1,4-Diaminophenyltetraglycidyl Amine

    • Application Summary : This study synthesized a novel high-performance tetrafunctional group epoxy resin, 1,4-diaminophenyltetraglycidyl amine (DAPTGA), which was fabricated through the ring-opening substitution and closed-loop reaction of p-phenylenediamine and epoxy chloropropane with benzyl triethyl ammonium chloride (TEBAC) as the catalyst .
    • Methods of Application : The structure of the DAPTGA was characterized by proton nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and mass spectrometry (MS) analysis .
    • Results : When a small amount of DAPTGA was added to replace E-51, the tensile modulus of the composite resin was increased to 2.65–2.80 GPa. The tensile modulus of the composite resin was 202–214% higher than the pure E-51 epoxy resin .
  • 1,4-Dithianes: Attractive C2-Building Blocks for the Synthesis of Complex Molecular Architectures

    • Application Summary : This review covers the synthetic applications of 1,4-dithianes, as well as derivatives thereof at various oxidation states. The selected examples show how the specific heterocyclic reactivity can be harnessed for the controlled synthesis of carbon–carbon bonds .
    • Methods of Application : The reactivity is compared to and put into context with more common synthetic building blocks, such as 1,3-dithianes and (hetero)aromatic building blocks .
    • Results : 1,4-Dithianes have as yet not been investigated to the same extent as their well-known 1,3-dithiane counterparts, but they do offer attractive transformations that can find good use in the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .
  • Photophysical Characterization and Fluorescence Cell Imaging

    • Application Summary : In this work, a series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position was synthesized and photophysically characterized in various solvents .
    • Methods of Application : Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells .
    • Results : The compounds were used for fluorescence cell imaging .
  • Synthesis and Applications of a New Type of 1,4-Diaminophenyltetraglycidyl Amine

    • Application Summary : This study synthesized a novel high-performance tetrafunctional group epoxy resin, 1,4-diaminophenyltetraglycidyl amine (DAPTGA), which was fabricated through the ring-opening substitution and closed-loop reaction of p-phenylenediamine and epoxy chloropropane with benzyl triethyl ammonium chloride (TEBAC) as the catalyst .
    • Methods of Application : The structure of the DAPTGA was characterized by proton nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and mass spectrometry (MS) analysis .
    • Results : When a small amount of DAPTGA was added to replace E-51, the tensile modulus of the composite resin was increased to 2.65–2.80 GPa. The tensile modulus of the composite resin was 202–214% higher than the pure E-51 epoxy resin .
  • 1,4-Dithianes: Attractive C2-Building Blocks for the Synthesis of Complex Molecular Architectures

    • Application Summary : This review covers the synthetic applications of 1,4-dithianes, as well as derivatives thereof at various oxidation states. The selected examples show how the specific heterocyclic reactivity can be harnessed for the controlled synthesis of carbon–carbon bonds .
    • Methods of Application : The reactivity is compared to and put into context with more common synthetic building blocks, such as 1,3-dithianes and (hetero)aromatic building blocks .
    • Results : 1,4-Dithianes have as yet not been investigated to the same extent as their well-known 1,3-dithiane counterparts, but they do offer attractive transformations that can find good use in the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .
  • Photophysical Characterization and Fluorescence Cell Imaging

    • Application Summary : In this work, a series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position was synthesized and photophysically characterized in various solvents .
    • Methods of Application : Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells .
    • Results : The compounds were used for fluorescence cell imaging .

Safety And Hazards

The safety data sheet for 1,4-Dimethoxytetrafluorobenzene indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXKGOOORHDGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345786
Record name 1,4-Dimethoxytetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethoxytetrafluorobenzene

CAS RN

362-56-1
Record name 1,4-Dimethoxytetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dimethoxytetrafluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DJ Dodsworth, CM Jenkins, R Stephens… - Journal of fluorine …, 1984 - Elsevier
Decafluorocyclohepta-l,3-diene underwent reductive addition-elimination with sodium borohydride to give mainly 1H-nonafluorocyclohepta -1,3-diene, together with minor products, the …
Number of citations: 17 www.sciencedirect.com
MI Bruce, CH Davies - Journal of the Chemical Society A: Inorganic …, 1969 - pubs.rsc.org
Reactions of the anion [(π-C5H5)Fe(CO)2]– with C6F5X (X = Me, CH:CH2, CH2CH:CH2, and OMe) have given the complexes p-XC6F4·Fe(CO)2(π-C5H5). Isomers have been found in …
Number of citations: 2 pubs.rsc.org
MJ Silvester - 1980 - etheses.dur.ac.uk
The oxidation of polyfluoroanisoles gave the corresponding 4,4.''-dimethoxybiphenyl derivatives. A vacant para position was shown to be a necessary condition for this coupling reaction…
Number of citations: 4 etheses.dur.ac.uk
WM Cheng - 1963 - search.proquest.com
Perfluoropiperidine has been prepared by electrochemical fluorination of pyridine and 2-fluoropyridine. It reacts with iodide ion smoothly to liberate an equimolar quantity of iodine, …
Number of citations: 0 search.proquest.com
WL White - 1970 - search.proquest.com
AcknowLEDGEMENTs The author vishes to extend his nost sincere gratitude to his advisor, Dr. Robert Fiuler, for the suggestion of this problem and for his patience, advice and …
Number of citations: 0 search.proquest.com

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